A Comprehensive Technical Guide to 2-Azido-1-[4-(methyloxy)phenyl]ethanone: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-Azido-1-[4-(methyloxy)phenyl]ethanone: Properties, Synthesis, and Applications
Introduction
2-Azido-1-[4-(methyloxy)phenyl]ethanone, also commonly known as 4-methoxyphenacyl azide, is a versatile bifunctional organic compound of significant interest to the research and drug development communities. Featuring an α-azido ketone motif, this molecule serves as a pivotal building block in synthetic chemistry. The presence of the azide group, a high-energy functional group, imparts unique reactivity, making it a valuable precursor for a wide range of chemical transformations.
This guide provides an in-depth exploration of the core chemical properties, a validated synthetic protocol, and the key applications of 2-Azido-1-[4-(methyloxy)phenyl]ethanone. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights to leverage this reagent's full potential.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are fundamental to its successful application. The key identifiers and computed properties for 2-Azido-1-[4-(methyloxy)phenyl]ethanone are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-azido-1-(4-methoxyphenyl)ethanone | [1] |
| Synonyms | 2-azido-1-(4-methoxyphenyl)ethan-1-one, p-Methoxyphenacylazide | [1] |
| CAS Number | 6595-28-4 | [1][2] |
| Molecular Formula | C₉H₉N₃O₂ | [1][3] |
| Molecular Weight | 191.19 g/mol | [1][3] |
| Appearance | Solid | [3] |
| InChIKey | YUKPOKGKCKZLGT-UHFFFAOYSA-N | [1][3] |
| SMILES | COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | [3] |
| Topological Polar Surface Area | 40.7 Ų | [1] |
Critical Safety and Handling Protocols
Organic azides are energy-rich compounds that demand rigorous safety protocols.[4] While 2-Azido-1-[4-(methyloxy)phenyl]ethanone is relatively stable compared to low-molecular-weight azides, adherence to safety best practices is non-negotiable.
3.1. Stability Assessment The stability of this compound can be assessed by two key principles:
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Carbon-to-Nitrogen Ratio (C/N): A generally accepted guideline is that the number of carbon atoms should not be exceeded by the number of nitrogen atoms.[5] For C₉H₉N₃O₂, the C/N ratio of 9:3 is well within safe handling limits.
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Rule of Six: This rule suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render it relatively safe.[4][5] With nine carbons and one azide group, this molecule satisfies the criterion.
3.2. Handling and Personal Protective Equipment (PPE)
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Engineered Controls: All manipulations must be conducted in a certified chemical fume hood, and the use of a blast shield is mandatory for reactions involving heating or concentrating the material.[6][7]
-
PPE: Standard PPE, including a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves, must be worn.[6]
-
Utensils: Never use metal spatulas or magnetic stir bars with chipped Teflon® coating, as friction or exposure to metal can form highly shock-sensitive heavy metal azides.[5][6] Use plastic or ceramic-coated spatulas. Avoid using ground-glass joints, which can create friction.[6]
3.3. Chemical Incompatibilities
-
Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[5]
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform as reaction media. They can react to form extremely unstable di- and tri-azidomethane.[5][8]
-
Heavy Metals: Avoid all contact with heavy metals such as copper, lead, silver, and iron, as this can lead to the formation of dangerously explosive metal azides.[7]
3.4. Storage and Waste Disposal
-
Storage: Store the compound in a cool, dark place, preferably below room temperature and away from sources of heat, light, shock, or friction.[4][8]
-
Waste: Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[6] Never mix azide waste with acidic waste streams.[5]
Synthesis and Purification Workflow
The most common and efficient synthesis of 2-Azido-1-[4-(methyloxy)phenyl]ethanone proceeds via a nucleophilic substitution of the corresponding α-haloketone. The precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, is commercially available or can be synthesized from 4-methoxyacetophenone.[9]
Sources
- 1. 2-Azido-1-[4-(methyloxy)phenyl]ethanone | C9H9N3O2 | CID 10997835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-azido-1-(4-methoxyphenyl)ethan-1-one 95.00% | CAS: 6595-28-4 | AChemBlock [achemblock.com]
- 3. 2-azido-1-(4-methoxy-phenyl)-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ucd.ie [ucd.ie]
- 9. 4'-Methoxyphenacyl Bromide Manufacturer in India | Vihita Bio [vihita-bio.com]
